1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H10ClFN4OS2 and its molecular weight is 380.84. The purity is usually 95%.
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Biological Activity
1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is C15H11ClN4OS2, with a molecular weight of 362.9 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo core which is known for its pharmacological relevance.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁ClN₄OS₂ |
Molecular Weight | 362.9 g/mol |
CAS Number | 1215623-86-1 |
Anticancer Properties
Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit significant anticancer activity. Specifically, studies have demonstrated that this compound may inhibit various kinases involved in cancer cell proliferation and survival. For instance, it has shown effectiveness against several cancer cell lines by inducing apoptosis and cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have demonstrated activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The unique structural features allow for interactions with bacterial enzymes and receptors.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound potentially inhibits key kinases involved in signaling pathways that regulate cell growth and division.
- DNA Intercalation : Evidence suggests that similar compounds can intercalate into DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that the compound may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of various triazolopyrimidine derivatives, this compound was found to significantly inhibit the proliferation of murine melanoma B16 cells. The compound demonstrated low toxicity towards normal BJ cells while effectively reducing cell viability in cancerous cells .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound revealed substantial activity against both planktonic and biofilm-forming bacteria. The findings highlighted its effectiveness against Gram-positive strains and suggested potential applications in treating resistant infections .
Properties
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS2/c1-20-13(22)12-11(5-6-23-12)21-14(20)18-19-15(21)24-7-8-9(16)3-2-4-10(8)17/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPETURFXPGGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.